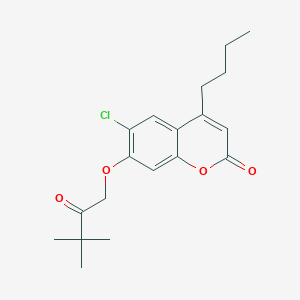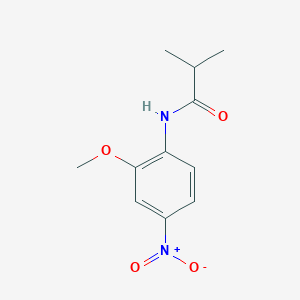
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one, also known as Clomeleon, is a fluorescent protein used as a biological tool for monitoring intracellular calcium concentration. Clomeleon was first introduced in 2002 and has since become a widely used tool in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one involves the binding of calcium to the CaM domain, which induces a conformational change in the protein. This conformational change leads to a change in the distance between the ECFP and YFP domains, resulting in a change in fluorescence resonance energy transfer (FRET) efficiency. By measuring the FRET efficiency, researchers can determine the intracellular calcium concentration.
Biochemical and Physiological Effects
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one has been shown to have minimal biochemical and physiological effects on cells. Studies have shown that 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one does not affect calcium homeostasis or cell viability. However, overexpression of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one can lead to nonspecific binding and interference with endogenous calcium-binding proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is its ability to monitor calcium concentration in live cells in real-time. This allows researchers to study dynamic changes in calcium signaling. Additionally, 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is compatible with a wide range of imaging techniques, including confocal microscopy and two-photon microscopy.
One limitation of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is its sensitivity to pH changes. Changes in pH can affect the fluorescence properties of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one, leading to inaccurate measurements of calcium concentration. Additionally, 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is not suitable for use in tissues with high autofluorescence, as this can interfere with the FRET signal.
Direcciones Futuras
There are several future directions for the use of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one in scientific research. One area of focus is the development of new calcium sensors with improved properties, such as increased sensitivity and specificity. Additionally, researchers are exploring the use of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one in combination with other imaging techniques, such as optogenetics, to study the neural circuits underlying behavior. Finally, there is a growing interest in the use of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one for in vivo imaging, which could have important implications for the study of disease processes in living organisms.
Conclusion
In conclusion, 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is a powerful tool for monitoring intracellular calcium concentration in live cells. Its ability to provide real-time measurements of calcium signaling has led to important insights into the underlying mechanisms of cellular processes. While there are limitations to its use, 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one remains an important tool for researchers in the field of neuroscience and beyond.
Métodos De Síntesis
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is synthesized through the fusion of two green fluorescent protein (GFP) variants, enhanced cyan fluorescent protein (ECFP) and yellow fluorescent protein (YFP). The ECFP and YFP are linked by a calcium-binding protein calmodulin (CaM) and a CaM-binding peptide M13. The synthesis of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one involves the use of recombinant DNA technology, which allows for the manipulation of DNA sequences to create the desired protein.
Aplicaciones Científicas De Investigación
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is primarily used as a tool for monitoring intracellular calcium concentration in live cells. Calcium is a critical signaling molecule that plays a role in a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By monitoring calcium concentration in live cells, researchers can gain insights into the underlying mechanisms of these processes.
Propiedades
IUPAC Name |
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO4/c1-5-6-7-12-8-18(22)24-15-10-16(14(20)9-13(12)15)23-11-17(21)19(2,3)4/h8-10H,5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUVCFCNYZKSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4987888.png)
![2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4987895.png)
![7-(2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987913.png)

![N-(2-ethyl-6-methylphenyl)-2-[1-(2-furylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4987919.png)
![4-methyl-N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4987925.png)
![3-{[3-(2,2-dimethylpropyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4987931.png)


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4987963.png)
![methyl 4-[3-(2-ethoxyphenoxy)propoxy]benzoate](/img/structure/B4987983.png)
![2,7-bis(3-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4987986.png)
![methyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B4987994.png)
![2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987998.png)